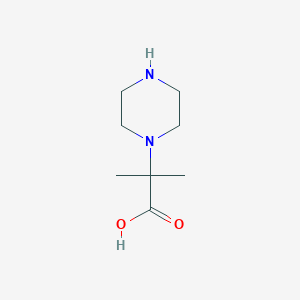

2-Methyl-2-(piperazin-1-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

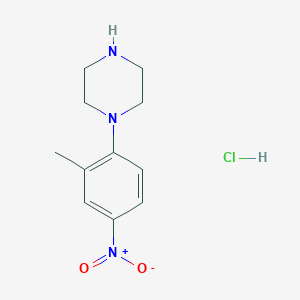

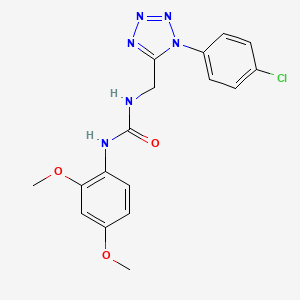

2-Methyl-2-(piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C8H16N2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic acid involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another process for preparing 2-methyl-2′-phenylpropionic acid derivatives showing antihistamine activity has been reported .Molecular Structure Analysis

The molecular weight of 2-Methyl-2-(piperazin-1-yl)propanoic acid is 158.2 . The InChI code is 1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Methyl-2-(piperazin-1-yl)propanoic acid is a solid substance . Its molecular weight is 158.2 and its InChI code is 1S/C7H14N2O2/c1-6(7(10)11)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3,(H,10,11) .Applications De Recherche Scientifique

Carbon Dioxide Capture

High Pressure CO2 Absorption from Natural Gas : A study by Hairul, Shariff, and Bustam (2017) discusses using a blend of piperazine and 2-amino-2-methyl-1-propanol (AMP) for removing high concentration CO2 from natural gas. The process was investigated using a packed absorption column under high-pressure conditions, revealing insights into the temperature and concentration profiles along the column during the absorption process (Hairul, Shariff, & Bustam, 2017).

Characterization for CO2 Capture by Amine Scrubbing : Li, Li, Nguyen, Rochelle, and Chen (2013) characterized blends of piperazine (PZ) and AMP for CO2 capture, providing experimental results on solubility, mass transfer rate, viscosity, volatility, and thermal degradation. This study highlighted the potential of these blends for efficient CO2 capture (Li, Li, Nguyen, Rochelle, & Chen, 2013).

Anticonvulsant and Antinociceptive Activity

- New Hybrid Molecules for Anticonvulsant Use : Kamiński et al. (2016) explored the synthesis of new piperazinamides of propanoic or butanoic acids as potential anticonvulsants. These hybrid molecules combined fragments of well-known antiepileptic drugs and were evaluated in various preclinical seizure models (Kamiński et al., 2016).

Corrosion Inhibition in CO2 Environments

- Corrosion Inhibition by Residual Compounds : Xiang, Huang, Long, Li, and Yan (2019) investigated the corrosion inhibition mechanisms of residual 2-amino-2-methyl-1-propanol and piperazine on steel within an impure supercritical CO2 environment. This research is relevant for carbon capture, utilization, and storage systems (Xiang, Huang, Long, Li, & Yan, 2019).

Chemical Synthesis and Drug Development

- Synthesis of Polyamides Containing Theophylline and Thymine : Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine derivatives, which included steps involving piperazine. These polyamides showed potential for various applications due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).

Safety And Hazards

The safety data sheet for a similar compound, Propanoic acid, indicates that prolonged inhalation of high concentrations may damage the respiratory system. Gastrointestinal symptoms, including upset stomach, may occur. Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation. Prolonged contact may cause dryness of the skin. It may cause temporary eye irritation .

Propriétés

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,7(11)12)10-5-3-9-4-6-10/h9H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWWEBIRTIIEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(piperazin-1-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)

![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)

![4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585408.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2585417.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)